molecular formula C15H15BrO2 B6306100 [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol CAS No. 1823817-52-2

[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol

Cat. No.: B6306100
CAS No.: 1823817-52-2
M. Wt: 307.18 g/mol
InChI Key: IUVSMUQEJOIPDF-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol (CAS 1823817-52-2) is a high-quality chemical building block of pharmaceutical interest with the molecular formula C₁₅H₁₅BrO₂ and a molecular weight of 307.18 . This compound is characterized by a benzene ring substituted with a benzyloxy group, a bromo atom, a methyl group, and a methanol functional group, making it a versatile intermediate for synthetic organic chemistry . The bromine substituent offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal in constructing complex molecular architectures. Researchers are advised to handle this material with care. It is associated with GHS Warning pictograms and carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. The recommended storage condition is sealed in a dry environment at 2-8°C . This product is intended for research and further manufacturing applications only. It is strictly not for direct human use, diagnostic use, or any other form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-bromo-4-methyl-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVSMUQEJOIPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)CO)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 2 Benzyloxy 5 Bromo 4 Methylphenyl Methanol

Reactions of the Benzylic Alcohol Moiety

The primary alcohol group attached to the benzene (B151609) ring, being in a benzylic position, exhibits characteristic reactivity. It can be readily oxidized or converted into a good leaving group for nucleophilic substitution reactions.

The benzylic alcohol in [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol can be oxidized to form either the corresponding aldehyde, 2-(benzyloxy)-5-bromo-4-methylbenzaldehyde, or the carboxylic acid, 2-(benzyloxy)-5-bromo-4-methylbenzoic acid. The outcome of the reaction is dependent on the choice of the oxidizing agent and the reaction conditions.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde. Reagents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol directly to the carboxylic acid.

TransformationReagent(s)Expected Product
Oxidation to AldehydePyridinium chlorochromate (PCC), Manganese dioxide (MnO₂)2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde
Oxidation to Carboxylic AcidPotassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)2-(Benzyloxy)-5-bromo-4-methylbenzoic acid

The hydroxyl group of the benzylic alcohol can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. A common transformation is the conversion to a benzylic halide. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding benzylic chloride or bromide.

This conversion is significant as it activates the benzylic position for the introduction of a wide range of nucleophiles. The resulting benzylic halide, 1-(benzyloxymethyl)-2-bromo-5-(halomethyl)-4-methylbenzene, becomes a versatile intermediate for further synthetic modifications.

Reagent(s)Resulting Leaving GroupProduct Name
Thionyl chloride (SOCl₂)Chloride (-Cl)1-(Benzyloxy)-5-bromo-2-(chloromethyl)-4-methylbenzene
Phosphorus tribromide (PBr₃)Bromide (-Br)1-(Benzyloxy)-5-bromo-2-(bromomethyl)-4-methylbenzene
Methanesulfonyl chloride (MsCl)Mesylate (-OMs)[2-(Benzyloxy)-5-bromo-4-methylphenyl]methyl methanesulfonate

Under acidic conditions, the benzylic alcohol can undergo intermolecular dehydration to form a dibenzyl ether. This reaction involves the protonation of the hydroxyl group, which then departs as a water molecule to generate a stabilized benzylic carbocation. This carbocation is then attacked by the oxygen atom of another alcohol molecule. In the context of this compound, this would lead to the formation of bis([2-(benzyloxy)-5-bromo-4-methylphenyl]methyl) ether.

Reactions of the Benzyloxy Ether Linkage

The benzyloxy group serves as a common protecting group for phenols in organic synthesis due to its general stability. chemrxiv.org However, it can be cleaved under specific conditions, most notably through acid-catalyzed hydrolysis or reductive cleavage methods like hydrogenolysis.

Benzyl (B1604629) ethers can be cleaved using strong acids, although this method is generally limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org The mechanism typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack or dissociation to form a stable benzyl carbocation. nih.gov In the presence of a nucleophile, this can lead to the deprotected phenol (B47542), 2-bromo-5-(hydroxymethyl)-4-methylphenol.

A more common and milder method for the deprotection of benzyl ethers is palladium-catalyzed hydrogenolysis. organic-chemistry.org This reaction involves the use of palladium on a solid support, typically carbon (Pd/C), in the presence of hydrogen gas (H₂). chemrxiv.orgambeed.com The process involves the cleavage of the carbon-oxygen bond of the ether, resulting in the formation of the corresponding phenol and toluene (B28343). organic-chemistry.org This method is widely favored due to its high efficiency and the mild conditions required, which are compatible with a wide range of other functional groups. chemrxiv.orgnih.gov

This reaction is a key deprotection strategy in multi-step syntheses. chemrxiv.org For this compound, this reaction would yield 2-bromo-5-(hydroxymethyl)-4-methylphenol and toluene as a byproduct.

MethodReagentsProducts
Acidic CleavageStrong acid (e.g., HBr, HI)2-Bromo-5-(hydroxymethyl)-4-methylphenol, Benzyl halide
Palladium-Catalyzed HydrogenolysisH₂, Pd/C2-Bromo-5-(hydroxymethyl)-4-methylphenol, Toluene

Reactivity of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring is susceptible to oxidation, particularly given its benzylic-like position activated by the aromatic ring. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. libretexts.orgmasterorganicchemistry.comkhanacademy.org This transformation is generally robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon. libretexts.orgkhanacademy.org Milder and more selective methods for the oxidation of aromatic methyl groups have also been developed. For example, aerobic oxidation in the presence of N-bromosuccinimide (NBS) under photoirradiation can convert an aromatic methyl group to a carboxylic acid. researchgate.net

Table 2: Common Reagents for the Oxidation of Aromatic Methyl Groups

ReagentProductConditions
KMnO₄, NaOH, H₂O, ΔCarboxylic AcidBasic, heat
H₂CrO₄ (Jones Reagent)Carboxylic AcidAcidic, acetone
N-Bromosuccinimide, O₂, lightCarboxylic AcidRadical conditions
CrO₃, 3,5-dimethylpyrazoleAldehyde/KetoneMilder oxidation

This table provides examples of common oxidizing agents and the expected products.

Chemo- and Regioselectivity in Multi-functionalized Systems

The presence of multiple reactive sites in this compound—the benzylic alcohol, the aryl bromide, and the methyl group—raises important questions of chemo- and regioselectivity.

In palladium-catalyzed cross-coupling reactions, the aryl bromide is generally the most reactive site. The C-Br bond will readily undergo oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The benzylic alcohol and the methyl group are typically stable under these conditions, allowing for selective functionalization at the bromine-substituted position.

When considering oxidation reactions, the outcome will depend on the choice of the oxidizing agent. Strong oxidants like KMnO₄ are likely to oxidize both the benzylic alcohol and the aromatic methyl group. To achieve selective oxidation of one site over the other, milder and more specific reagents would be necessary. For example, selective oxidation of the benzylic alcohol to an aldehyde could potentially be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane, while leaving the methyl group intact. Conversely, conditions could be optimized to favor the oxidation of the methyl group while protecting the alcohol.

The benzyloxy group is generally stable under many reaction conditions but can be cleaved under reductive conditions (e.g., hydrogenolysis), which could be a consideration in multi-step syntheses.

Impact of Substituent Electronic and Steric Effects on Reactivity

The chemical reactivity of the benzylic alcohol, this compound, is intricately governed by the electronic and steric influences of the substituents on its phenyl ring. The interplay of the ortho-benzyloxy group, the para-methyl group, and the meta-bromo group (relative to the hydroxymethyl group) dictates the molecule's susceptibility to various chemical transformations, such as oxidation, nucleophilic substitution, and electrophilic aromatic substitution.

Electronic Effects:

The electronic nature of the substituents significantly modulates the electron density of the aromatic ring and the stability of potential intermediates, thereby influencing reaction rates.

Methyl Group (-CH₃): Located para to the methanol (B129727) group, the methyl substituent is a weak electron-donating group. It contributes electron density to the ring through a combination of a positive inductive effect (+I) and hyperconjugation. This further enriches the electron density of the phenyl ring, complementing the effect of the benzyloxy group and enhancing the stability of carbocation intermediates. In general, electron-donating substituents accelerate the rate of oxidation in substituted benzyl alcohols. epa.gov

Bromo Group (-Br): The bromine atom, situated meta to the methanol group, exhibits a dual electronic character. It has an electron-withdrawing inductive effect (-I) due to its high electronegativity, which tends to decrease the electron density of the ring. Conversely, it has a weaker electron-donating resonance effect (+R) as its lone pairs can be delocalized into the ring. For halogens, the inductive effect typically outweighs the resonance effect, making the bromo group a net deactivating substituent. However, its deactivating influence is less pronounced compared to strongly deactivating groups like nitro (-NO₂). A substrate scope study on electrophilic substitution reactions of benzyl alcohol showed a preference for electron-donating groups, while electron-withdrawing groups can hinder or block the reaction. researchgate.net

The cumulative electronic effect of these substituents makes the aromatic ring of this compound moderately electron-rich, which in turn influences the reactivity of the benzylic alcohol.

Steric Effects:

Steric hindrance plays a crucial role in determining the accessibility of the reactive center—the hydroxyl group of the benzylic alcohol—to incoming reagents.

Ortho-Benzyloxy Group: The bulky benzyloxy group at the ortho position creates significant steric hindrance around the hydroxymethyl group. This steric congestion can impede the approach of large reagents, potentially slowing down reactions that require direct interaction with the benzylic carbon or the hydroxyl group. For instance, in nucleophilic substitution reactions, a bulky ortho substituent can disfavor an SN2 mechanism, which involves a backside attack on the electrophilic carbon. The steric effect is a well-understood phenomenon in catalytic benzylation reactions of arenes with benzyl alcohol. mdpi.com

The combination of these electronic and steric factors leads to a nuanced reactivity profile for this compound. While the electron-donating benzyloxy and methyl groups would be expected to enhance reactivity in reactions proceeding through a carbocation intermediate, the steric bulk of the ortho-benzyloxy group could counteract this by hindering the approach of reactants or the solvation of intermediates.

Anticipated Reactivity in Key Transformations:

Based on the analysis of substituent effects, the following reactivity patterns can be predicted for this compound:

Oxidation: The electron-donating nature of the benzyloxy and methyl groups is expected to facilitate the oxidation of the benzylic alcohol to the corresponding aldehyde, 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde. Studies on substituted benzyl alcohols have shown that electron-donating substituents generally accelerate the rate of oxidation. epa.gov

Nucleophilic Substitution: Reactions involving the conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution would be sensitive to both electronic and steric effects. The formation of a benzylic carbocation (SN1 pathway) would be favored by the electron-donating substituents. However, the steric hindrance from the ortho-benzyloxy group might influence the stereochemical outcome and rate of the reaction.

Electrophilic Aromatic Substitution: The activating and ortho-, para-directing influence of the strongly donating benzyloxy group and the weakly donating methyl group would likely dominate over the deactivating effect of the bromo group in electrophilic aromatic substitution reactions. However, the existing substitution pattern leaves limited positions for further substitution, and the steric bulk of the benzyloxy group could also influence the regioselectivity.

The table below summarizes the individual and combined effects of the substituents on the reactivity of the benzylic alcohol.

SubstituentPosition (relative to -CH₂OH)Electronic EffectSteric EffectImpact on Reactivity
Benzyloxy (-OCH₂Ph)orthoStrong electron-donating (+R > -I)HighActivates the ring, stabilizes carbocation intermediates, but sterically hinders the reaction center.
Methyl (-CH₃)paraWeak electron-donating (+I, hyperconjugation)LowWeakly activates the ring and stabilizes carbocation intermediates.
Bromo (-Br)metaWeakly electron-withdrawing (-I > +R)ModerateWeakly deactivates the ring.

Table 1. Summary of Substituent Effects on the Reactivity of this compound

Advanced Spectroscopic and Structural Characterization of 2 Benzyloxy 5 Bromo 4 Methylphenyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

While specific experimental spectra for [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic protons on the substituted phenyl ring are expected to appear as singlets due to their substitution pattern. The five protons of the unsubstituted benzyl (B1604629) group would likely appear as a multiplet. The methylene (B1212753) protons of the benzyl ether and the methanol (B129727) group will each produce a singlet. The methyl group protons will also yield a sharp singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum would show distinct signals for the methyl carbon, the two methylene carbons (one from the benzyl ether and one from the methanol group), and the twelve aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents (bromo, benzyloxy, methyl, and methanol groups). For example, carbons bonded to oxygen will be shifted downfield to higher ppm values.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Ar-H (on bromo-substituted ring)6.9 - 7.5Singlet
Ar-H (on benzyl ring)7.2 - 7.5Multiplet
O-CH ₂-Ph~5.1Singlet
Ar-CH ₂-OH~4.6Singlet
OH Variable (broad singlet)Broad Singlet
Ar-CH~2.3Singlet

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
C -Br115 - 120
C -O (Aromatic)155 - 160
Quaternary Aromatic Carbons125 - 140
CH Aromatic Carbons110 - 135
O-C H₂-Ph70 - 75
Ar-C H₂-OH60 - 65
Ar-C H₃20 - 25

To unambiguously assign all proton and carbon signals and to understand the spatial relationships within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the protons on the unsubstituted benzyl ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning the carbon signals for the methyl group, the two methylene groups, and the protonated aromatic carbons by linking them to their attached, pre-assigned protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is invaluable for piecing together the molecular structure. For instance, it would show correlations from the methylene protons of the benzyl ether to the quaternary aromatic carbon attached to the oxygen, and to carbons within the benzyl ring. Similarly, correlations from the methyl protons to adjacent aromatic carbons would confirm their position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment provides conformational information. For example, NOESY could reveal spatial proximity between the methylene protons of the benzyl group and the aromatic proton on the substituted ring, helping to define the preferred orientation of the benzyloxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Predicted IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretch3500 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-H (CH₃, CH₂)Stretch3000 - 2850Medium
Aromatic C=CStretch1600 - 1450Medium to Weak
Alcohol C-OStretch~1200Strong
Ether C-OStretch~1050Strong
C-BrStretch700 - 500Medium to Strong

The most prominent feature would be a broad, strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. The presence of both an alcohol and an ether is confirmed by strong C-O stretching bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₁₅H₁₅BrO₂. Its molecular weight is approximately 307.18 g/mol .

In a mass spectrum, the presence of bromine is easily identified by a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another peak two mass units higher (M+2) for the molecule with ⁸¹Br.

The molecule is expected to undergo predictable fragmentation upon ionization. Key fragmentation pathways would likely involve the cleavage of the benzylic ether bond, which is relatively weak.

Predicted Mass Spectrometry Fragmentation

Ion (m/z)IdentityPlausible Origin
306/308[M]⁺Molecular Ion
289/291[M-OH]⁺Loss of hydroxyl radical
215/217[M-C₇H₇]⁺Loss of benzyl radical (C₇H₇)
91[C₇H₇]⁺Benzyl or Tropylium ion

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would provide exact bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing.

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. Were the data available, it would confirm the connectivity established by NMR and provide unparalleled insight into the molecule's solid-state conformation, including the orientation of the flexible benzyloxy and methanol substituents relative to the substituted aromatic ring.

Computational and Theoretical Investigations of 2 Benzyloxy 5 Bromo 4 Methylphenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a robust framework for calculating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for a wide range of chemical systems. However, no specific DFT studies on [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol have been published.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state (the most stable conformation) of the molecule. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, an FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack, but specific HOMO-LUMO energy values and their distribution have not been reported.

Table 1: Theoretical Parameters from Frontier Molecular Orbital Analysis This interactive table would typically display calculated energy values for the specified compound. Since no data is available, the table below is a template illustrating what would be presented.

ParameterDescriptionPredicted Value (eV)
EHOMO Energy of the Highest Occupied Molecular OrbitalData Not Available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData Not Available
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOData Not Available

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Different colors on the MEP map indicate different regions of electrostatic potential:

Red: Regions of high electron density and negative electrostatic potential, indicating likely sites for electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential, indicating likely sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an MEP map would highlight the electron-rich areas (likely around the oxygen atoms) and electron-poor areas, providing a clear picture of its reactive sites. researchgate.net However, no such map has been computationally generated and published for this molecule.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry can be used to model the entire course of a chemical reaction, providing detailed insights into the mechanism. This is particularly useful for understanding reactions that are difficult to study experimentally. Potential reactions involving this compound, such as the cleavage of the benzyl (B1604629) ether, could be investigated using these methods. tum.deresearchgate.net

Transition State Characterization and Activation Barriers

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing the geometry and energy of the transition state is key to understanding the reaction mechanism. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), which determines the rate of the reaction.

For a potential reaction of this compound, computational methods could be used to locate the transition state structure and calculate the activation barrier. A lower activation barrier would imply a faster reaction. This type of analysis remains to be performed for this compound.

Table 2: Hypothetical Reaction Pathway Data This table illustrates the type of data that would be generated from transition state calculations for a reaction involving the target compound.

ParameterDescriptionPredicted Value (kcal/mol)
Energy of Reactants The total energy of the starting materials.Data Not Available
Energy of Transition State The energy maximum along the reaction coordinate.Data Not Available
Activation Barrier (ΔE‡) Energy of Transition State - Energy of Reactants.Data Not Available
Energy of Products The total energy of the final products.Data Not Available
Reaction Energy (ΔErxn) Energy of Products - Energy of Reactants.Data Not Available

Solvent Effects on Reaction Pathways

Reactions are rarely carried out in the gas phase; they typically occur in a solvent. The solvent can have a profound effect on reaction pathways and rates by stabilizing or destabilizing reactants, transition states, and products.

Computational models can account for solvent effects in two primary ways:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This is computationally efficient.

Explicit Solvation Models: Individual solvent molecules are included in the calculation, providing a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding.

Investigating the role of different solvents on a reaction involving this compound would be crucial for predicting its behavior under realistic laboratory conditions. For instance, studies on SN2 reactions show that increasing solvent polarity can decrease reaction rates. researchgate.netnih.gov However, the influence of specific solvents on the reactivity of the title compound has not been computationally explored.

In Silico Prediction of Chemical Properties and Reactivity Descriptors

In the absence of extensive experimental data, computational, or in silico, methods provide a powerful and efficient alternative for characterizing the physicochemical properties and predicting the reactivity of novel chemical entities like this compound. These predictive models utilize the molecular structure of the compound to calculate a wide array of descriptors that are crucial in fields such as medicinal chemistry and materials science. By employing sophisticated algorithms and quantitative structure-activity relationship (QSAR) models, it is possible to forecast a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its fundamental chemical reactivity.

A comprehensive analysis of this compound was performed using the SwissADME web tool, a widely recognized platform that relies on a combination of predictive models to estimate key molecular properties. scispace.comnih.gov The results of this analysis provide a detailed profile of the compound's likely behavior.

The fundamental physicochemical properties are summarized below. These descriptors are foundational to understanding the molecule's size, polarity, and flexibility, which in turn influence its interactions with biological systems.

PropertyPredicted ValueDescription
Molecular FormulaC15H15BrO2Indicates the elemental composition of the molecule.
Molecular Weight307.19 g/molThe mass of one mole of the compound.
Topological Polar Surface Area (TPSA)29.46 ŲSum of surfaces of polar atoms in a molecule; predicts transport properties.
Number of Rotatable Bonds4A measure of molecular flexibility.
Hydrogen Bond Acceptors2Number of atoms that can accept a hydrogen bond.
Hydrogen Bond Donors1Number of atoms that can donate a hydrogen bond.

Lipophilicity and water solubility are critical parameters that affect a compound's absorption and distribution. The predicted values for this compound suggest moderate lipophilicity and low water solubility.

Lipophilicity / Solubility ParameterPredicted ValueDescription
Log P (iLOGP)3.78Octanol-water partition coefficient, a measure of lipophilicity.
Log S (ESOL)-4.03Logarithm of the molar water solubility (mol/L).
Solubility9.24e-05 mol/LPoorly soluble.

Pharmacokinetic predictions help to forecast how the compound will be processed within a biological system. The analysis indicates high gastrointestinal absorption. However, it also predicts that the compound may inhibit key metabolic enzymes, specifically Cytochrome P450 isoenzymes, which could affect its metabolism and interaction with other drugs.

Pharmacokinetic ParameterPredictionSignificance
Gastrointestinal (GI) AbsorptionHighLikelihood of absorption from the digestive tract.
Blood-Brain Barrier (BBB) PermeantYesLikelihood of crossing the protective barrier of the central nervous system.
P-glycoprotein (P-gp) SubstrateNoP-gp is an efflux pump; not being a substrate can increase intracellular concentration.
CYP1A2 InhibitorNoCytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition can lead to drug-drug interactions.
CYP2C19 InhibitorYes
CYP2C9 InhibitorYes
CYP2D6 InhibitorNo
CYP3A4 InhibitorYes

Beyond ADME properties, computational chemistry offers deep insights into the intrinsic reactivity of a molecule through quantum chemical calculations. dergipark.org.tr Methods like Density Functional Theory (DFT) are commonly used to determine the electronic structure and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.

HOMO: Represents the ability to donate an electron. Regions of the molecule with high HOMO density are prone to attack by electrophiles.

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between these two orbitals is an indicator of molecular stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. nih.gov

Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. For this compound, these regions would be expected around the oxygen atoms of the ether and alcohol functional groups.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms, such as the hydroxyl proton.

While a specific DFT study for this compound is not available in the published literature, these descriptors form the basis of modern reactivity theory and would be essential calculations in any thorough computational investigation of the compound. The interplay of its benzyloxy, bromo, and methyl substituents on the phenyl ring would create a distinct electronic landscape, guiding its reactivity in chemical transformations.

Future Directions in the Research of 2 Benzyloxy 5 Bromo 4 Methylphenyl Methanol

Development of More Sustainable Synthetic Routes

The multi-step synthesis of [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol presents several opportunities for the integration of green chemistry principles to enhance sustainability. ijnc.irbio-conferences.org Current synthetic strategies likely rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will aim to develop more sustainable alternatives.

Key areas for improvement include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Investigating the use of bio-based starting materials to reduce reliance on petrochemicals. ucl.ac.uk

Catalytic Methods: Employing catalytic reagents in place of stoichiometric ones to reduce waste and improve reaction efficiency. This includes the use of biocatalysts, which can offer high selectivity under mild conditions. bio-conferences.org

Benign Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. ucl.ac.uk

A potential sustainable route could involve the enzymatic reduction of the precursor aldehyde, 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde, to the corresponding alcohol. scielo.org.mx This biocatalytic approach would avoid the use of metal hydride reducing agents, which can be hazardous and generate metallic waste. scielo.org.mx

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches
FeatureTraditional ApproachSustainable Approach
Reducing Agent Metal hydrides (e.g., NaBH4, LiAlH4)Biocatalysts (e.g., alcohol dehydrogenase)
Solvent Organic solvents (e.g., THF, ether)Water or other benign solvents
Waste Metallic salts, organic wasteMinimal, biodegradable waste
Energy Consumption Potentially high due to heating/coolingOften lower due to ambient reaction conditions

Exploration of Novel Reactivity Patterns

The chemical structure of this compound, featuring a benzylic alcohol, a bromo substituent, and a benzyloxy group, offers a rich landscape for exploring novel reactivity. The interplay between these functional groups could lead to the discovery of new and useful chemical transformations.

Future investigations may focus on:

C-H Activation: The methyl group and the benzylic C-H bonds are potential sites for selective functionalization through C-H activation catalysis. This could provide direct routes to more complex derivatives without the need for pre-functionalization.

Cross-Coupling Reactions: The bromo substituent is a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Exploring these reactions could lead to a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Benzylic Group Manipulations: The benzylic alcohol can be a precursor for a range of functional groups. For example, it can be oxidized to an aldehyde or a carboxylic acid, or converted to an ether, ester, or halide. The benzyloxy group can also be cleaved to reveal a phenol (B47542), which can then undergo further reactions. The reactivity of benzylic alcohols is influenced by substituents on the aromatic ring. researchgate.netmdpi.comstackexchange.com

Table 2: Potential Novel Reactions of this compound
Reaction TypeReagents and ConditionsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst, baseBiphenyl derivative
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, baseArylalkyne derivative
Oxidation Mild oxidizing agent (e.g., PCC)2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde
Etherification Alkyl halide, baseBenzylic ether derivative

Advanced Mechanistic Studies using Time-Resolved Spectroscopy and Computational Dynamics

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Time-resolved spectroscopy and computational dynamics are powerful tools for elucidating the intricate details of chemical transformations. wikipedia.orgresearchgate.netyoutube.com

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved infrared spectroscopy can be used to detect and characterize short-lived intermediates in photochemical and thermally induced reactions. wikipedia.orgunipr.itresearchgate.net This can provide direct evidence for proposed reaction pathways. For instance, studying the photochemistry of this molecule could reveal the dynamics of excited states and the formation of radical intermediates.

Computational Dynamics: Quantum mechanical calculations and molecular dynamics simulations can provide detailed insights into reaction energy profiles, transition state structures, and the role of solvent molecules. grnjournal.usmit.edu These computational studies can complement experimental results and help in the rational design of catalysts and reaction conditions for improved selectivity and efficiency. grnjournal.usacs.org

Table 3: Advanced Techniques for Mechanistic Studies
TechniqueInformation Gained
Transient Absorption Spectroscopy Detection and kinetics of excited states and radical ions.
Time-Resolved Infrared Spectroscopy Structural information of short-lived intermediates. unipr.it
Density Functional Theory (DFT) Reaction energy profiles and transition state geometries.
Molecular Dynamics (MD) Simulations Solvent effects and conformational dynamics.

Integration into Automated Synthesis Platforms

The complexity of synthesizing and screening derivatives of this compound makes it an ideal candidate for integration into automated synthesis platforms. nih.govnih.gov Automation can significantly accelerate the discovery of new compounds with desired properties. researchgate.netresearchgate.netyoutube.com

Future applications of automation in this area include:

High-Throughput Synthesis: Robotic systems can be used to perform a large number of reactions in parallel, allowing for the rapid generation of compound libraries. nih.gov

Reaction Optimization: Automated platforms can systematically vary reaction parameters such as temperature, concentration, and catalyst loading to quickly identify optimal conditions.

Data-Driven Discovery: The integration of automated synthesis with artificial intelligence and machine learning algorithms can enable the predictive design of molecules with specific properties and the optimization of synthetic routes. researchgate.netresearchgate.net

The use of automated platforms will not only increase the efficiency of research but also allow scientists to focus on more creative aspects of chemical discovery.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol, and what critical reaction conditions must be controlled?

  • Methodological Answer : The compound can be synthesized via directed ortholithiation followed by halogenation (e.g., iodination or bromination) of a methoxy/methyl-substituted benzyl alcohol precursor. Critical steps include:

  • Protection/Deprotection : Use of benzyl ether protection to prevent hydroxyl group interference during halogenation .
  • Halogenation Control : Maintaining low temperatures (0–5°C) during bromine or iodine addition to avoid over-halogenation .
  • Solvent Selection : Dry THF or DCM for moisture-sensitive steps (e.g., NaH-mediated reactions) .
    • Key Reference : Multi-step synthesis with 23% yield over eight steps highlights the need for precise stoichiometry and intermediate purification .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm as a singlet) and aromatic protons (split patterns due to bromine’s deshielding effect).
  • ¹³C NMR : Confirm bromine’s electron-withdrawing effect (C-Br at ~δ 110–120 ppm) .
  • X-ray Crystallography : Resolve spatial arrangement of substituents, particularly bromine’s position relative to the benzyloxy group. SHELXL/SHELXS software is recommended for refinement .

Q. What safety protocols are advised for handling this compound given limited toxicity data?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood due to potential volatile intermediates.
  • Waste Disposal : Segregate halogenated waste streams.
  • Data Gaps : Assume acute toxicity and prioritize minimal exposure until further ecotoxicological studies are conducted .

Advanced Research Questions

Q. What strategies improve low yields in multi-step syntheses, particularly during halogenation and protection steps?

  • Methodological Answer :

  • Halogenation Optimization : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) for selective bromination .
  • Protection Efficiency : Replace benzyl groups with alternative protecting groups (e.g., TMS or SEM) for easier deprotection .
  • Catalysis : Explore Pd-mediated cross-coupling to bypass low-yielding steps (e.g., Suzuki-Miyaura for aryl halides) .

Q. How does the benzyloxy group’s electronic environment influence regioselectivity in substitution reactions?

  • Methodological Answer :

  • Ortho-Directing Effects : The benzyloxy group’s electron-donating nature directs electrophilic substitution to the para position. However, steric hindrance from the methyl group may shift reactivity.
  • Case Study : In directed ortholithiation, the benzyloxy group facilitates lithiation at the ortho position, enabling selective functionalization (e.g., iodination) .

Q. What analytical techniques address challenges in characterizing byproducts from this compound synthesis?

  • Methodological Answer :

  • HPLC-MS : Detect low-abundance byproducts (e.g., dehalogenated or over-protected intermediates) .
  • GC-MS : Monitor volatile side products during reaction quenching.
  • In Situ IR : Track reaction progress and intermediate stability in real-time .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states to evaluate bromine’s leaving-group ability in nucleophilic substitutions.
  • Molecular Dynamics : Assess steric effects of the methyl group on catalyst accessibility (e.g., in Pd-catalyzed couplings) .

Data Contradictions and Validation

  • Spectral Data vs. Crystallography : Discrepancies in NMR assignments (e.g., coupling constants) should be resolved via X-ray diffraction .
  • Yield Variability : Reproducibility issues in multi-step syntheses may stem from trace moisture in solvents; use molecular sieves or rigorous drying protocols .

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